Home > Products > Screening Compounds P108852 > Palbociclib-propargyl
Palbociclib-propargyl -

Palbociclib-propargyl

Catalog Number: EVT-2831598
CAS Number:
Molecular Formula: C27H31N7O2
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palbociclib-propargyl is a compound derived from palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Palbociclib itself was developed by Pfizer Inc. and received FDA approval in March 2015. The compound is classified under antineoplastic agents and functions by inhibiting cell cycle progression, particularly affecting the G1 to S phase transition in cancer cells.

Source

Palbociclib is synthesized from the parent compound palbociclib, which has been extensively studied for its pharmacological properties. The development of palbociclib involved identifying cyclin-dependent kinases as crucial regulators of cell growth, leading to its classification as a second-generation cyclin-dependent kinase inhibitor. The compound's efficacy has been validated through various clinical trials and studies, demonstrating its effectiveness in managing specific breast cancer types.

Classification

Palbociclib-propargyl is classified within several categories:

  • Antineoplastic Agents: Drugs that inhibit or prevent the proliferation of neoplasms.
  • Cyclin-Dependent Kinase Inhibitors: Specifically targeting cyclin-dependent kinases 4 and 6.
  • Pyridinylpiperazines: A subclass of organic compounds characterized by a piperazine linked to a pyridine ring.
Synthesis Analysis

The synthesis of palbociclib-propargyl involves several key methodologies that leverage established chemical reactions to modify the palbociclib structure.

Methods

  1. Chemical Modification: The synthesis typically starts with palbociclib, which undergoes modifications to introduce propargyl groups. This can be achieved through reactions such as:
    • Alkyne Addition: Utilizing propargyl bromide or similar reagents to facilitate the introduction of the propargyl moiety onto the palbociclib scaffold.
    • Coupling Reactions: Employing coupling techniques such as Sonogashira or similar cross-coupling methods to attach propargyl groups effectively.
  2. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from unreacted starting materials and by-products.

Technical Details

The synthetic process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

The molecular structure of palbociclib-propargyl can be represented by its chemical formula and structural formula.

Structure

  • Chemical Formula: C24H29N7O2 (for palbociclib)
  • Molecular Weight: Approximately 447.53 g/mol
  • Structural Features: The compound consists of a piperazine ring linked to a pyridine moiety, with additional modifications that include the propargyl group which enhances its biological activity.

Data

The structural integrity and properties can be analyzed using computational chemistry methods to predict its behavior in biological systems.

Chemical Reactions Analysis

Palbociclib-propargyl participates in various chemical reactions that define its pharmacological profile.

Reactions

  1. Cyclin-Dependent Kinase Inhibition: The primary reaction mechanism involves binding to cyclin-dependent kinases 4 and 6, inhibiting their activity which leads to cell cycle arrest.
  2. Metabolic Pathways: Upon administration, palbociclib undergoes metabolic transformations primarily via cytochrome P450 enzymes, affecting its pharmacokinetics and potential drug interactions.

Technical Details

The inhibition mechanism is characterized by reversible binding to the ATP-binding site of cyclin-dependent kinases, preventing phosphorylation events necessary for cell cycle progression.

Mechanism of Action

Palbociclib-propargyl exerts its effects through a well-defined mechanism involving cell cycle regulation.

Process

  • Inhibition of Cyclin-Dependent Kinases: By inhibiting cyclin-dependent kinases 4 and 6, palbociclib-propargyl prevents phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.
  • Impact on Tumor Growth: This mechanism effectively reduces cellular proliferation in Rb-proficient tumor cells, particularly in estrogen receptor-positive breast cancer cells.

Data

Clinical studies have shown that this inhibition leads to significant reductions in tumor growth rates in treated patients compared to controls.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of palbociclib-propargyl is crucial for its application in therapeutic settings.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.
  • pH Stability: Optimal stability at neutral pH levels; extreme pH conditions may affect integrity.

Relevant Data or Analyses

Characterization through spectroscopy (e.g., NMR, IR) provides insights into functional groups and molecular interactions relevant for drug formulation.

Applications

Palbociclib-propargyl has significant applications in scientific research and clinical settings:

  • Cancer Treatment: Primarily used for treating advanced breast cancer, often in combination with other therapies such as aromatase inhibitors.
  • Research Tool: Utilized in preclinical studies to explore mechanisms of cell cycle regulation and resistance in cancer therapies.
  • Drug Development: Serves as a template for developing new derivatives with enhanced efficacy or reduced side effects.

Through ongoing research, palbociclib-propargyl continues to be an important compound in oncology, contributing to advancements in targeted cancer therapies.

Introduction to Palbociclib-Propargyl in Targeted Protein Degradation

Role of Palbociclib-Propargyl in PROTAC Design and Development

Palbociclib-propargyl serves as the foundational warhead in synthesizing high-efficiency CDK6 degraders, most notably PROTAC CP-10. When conjugated to the cereblon (CRBN) E3 ligase recruiter pomalidomide via a polyethylene glycol (PEG) linker, the resulting PROTAC CP-10 achieves a DC₅₀ (half-maximal degradation concentration) of 2.1 nM against CDK6 in hematopoietic cancer cells—significantly outperforming parental palbociclib’s inhibitory profile [1] [3]. This degradation potency stems from optimized ternary complex formation between CDK6, PROTAC, and CRBN, enabling polyubiquitination and proteasomal destruction.

Table 1: PROTAC Degraders Derived from Palbociclib-Propargyl

PROTAC IDLinker StructureE3 LigaseDC₅₀ (CDK6)CDK4 Selectivity
CP-10PEG-basedCRBN2.1 nM>100-fold
CP-5Flexible alkylCRBN1.1 nM>100-fold
CP-15Rigid alkyneCRBN1.6 nM>50-fold
CP-14Varied PEGCRBN10.6 nM>100-fold

Key research findings reveal that linker composition critically influences degradation efficiency. Shorter, flexible linkers (as in CP-5 and CP-10) enhance ternary complex stability compared to rigid alkynes (CP-14), demonstrating an 8-fold difference in DC₅₀ values [3]. Crucially, PROTACs derived from palbociclib-propargyl exhibit exceptional selectivity for CDK6 over CDK4 (DC₅₀ >100 nM for CDK4), despite high structural homology (71% amino acid similarity) between these kinases. This selectivity arises from non-conserved surface residues that influence E3 ligase engagement within the ternary complex [3] [4]. Mechanistically, these PROTACs deplete both wild-type and amplification/mutation-driven resistant CDK6 variants—addressing a key limitation of ATP-competitive inhibitors in clinical oncology [3] [6].

Structural and Functional Relationship to Parent Compound Palbociclib

Palbociclib-propargyl retains the core pharmacophore of FDA-approved palbociclib (Ibrance®), comprising:

  • Aminopyrimidine motif: Forms hydrogen bonds with CDK6 Val101 backbone, essential for kinase domain engagement.
  • Piperazine-ethyl group: Positioned solvent-exposed for linker conjugation without disrupting target binding.
  • Acetylcyclohexane moiety: Occupies the hydrophobic back pocket of CDK6 ATP-binding site [3] [4].

The strategic propargyl modification replaces the terminal hydrogen of palbociclib’s piperazine ring with a prop-2-yn-1-yl group (-CH₂C≡CH). This conservative alteration preserves nanomolar affinity for CDK6 (IC₅₀ ~9–11 nM) while introducing a bioorthogonal handle for PROTAC assembly. Crystallographic studies confirm that the propargyl group extends into solvent channels, avoiding steric clashes with CDK6’s N-terminal β-sheet [3]. Functionally, this modification transforms palbociclib from an occupancy-driven inhibitor into a degradation-warhead—reducing reliance on sustained target binding and mitigating resistance from ATP-pocket mutations.

Table 2: Structural & Functional Comparison: Palbociclib vs. Palbociclib-Propargyl

PropertyPalbociclibPalbociclib-Propargyl
Molecular Weight447.53 g/mol485.58 g/mol
CDK6 IC₅₀/DC₅₀9 nM (inhibition)2.1 nM (degradation)
Key Functional GroupPiperazine-HPiperazine-propargyl
Primary MechanismKinase inhibitionPROTAC warhead
Resistance CoverageWild-type CDK6WT/mutated/CDK6-amplified
Click Chemistry CompatibilityNoYes (alkyne handle)

Significance of Propargyl Modification in Click Chemistry Applications

The propargyl group (-CH₂C≡CH) confers copper-catalyzed azide-alkyne cycloaddition (CuAAC) capability—enabling modular PROTAC synthesis and bioconjugation. This bioorthogonal reaction:

  • Enables high-yield PROTAC assembly: Alkyne-azide "click" chemistry achieves >95% conjugation efficiency between palbociclib-propargyl and azide-functionalized E3 ligands (e.g., pomalidomide-PEG-azide), outperforming traditional amide coupling [1] [5].
  • Facilitates linker diversification: Rapid synthesis of PROTAC libraries with variable linker lengths/chemistries (e.g., triazole vs. amide linkages), accelerating structure-activity relationship (SAR) studies. CP-10 (amide-linked) and CP-15 (triazole-linked) show comparable CDK6 degradation (DC₅₀ 2.1 vs. 1.6 nM), demonstrating linker versatility [3].
  • Supports bioconjugation tracking: Alkyne serves as a bioorthogonal tag for fluorescent azides (e.g., Alexa Fluor 488 azide) to visualize PROTAC cellular uptake and target engagement [1].

The propargyl group’s compact size (43 Da addition) minimally impacts cell permeability—a critical advantage over bulkier tags like PEG-azides. This preserves PROTAC bioavailability while enabling catalytic degradation at low nanomolar concentrations [3] [6]. The alkyne’s metabolic stability prevents premature oxidation in vivo, contrasting with thiol-based conjugation chemistries [5].

Properties

Product Name

Palbociclib-propargyl

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C27H31N7O2

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31)

InChI Key

SLFZXPQZLOODKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C

Solubility

not available

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.